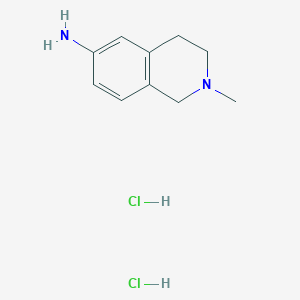

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

Overview

Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a chemical compound with the CAS Number: 2139294-76-9 . It has a molecular weight of 235.16 and its IUPAC name is 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c1-12-5-4-8-6-10 (11)3-2-9 (8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.The storage temperature, shipping temperature, and physical form of the compound are not specified in the search results .

Scientific Research Applications

Therapeutic Potential in Cancer and CNS Disorders

The tetrahydroisoquinoline scaffold, which includes compounds such as 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride, has been extensively studied for its diverse pharmacological properties. Initially recognized for its neurotoxicity, certain derivatives have since been identified as endogenous agents with potential Parkinsonism-preventing effects in mammals. The scaffold has been explored for its therapeutic applications across various areas, notably in cancer treatment and central nervous system (CNS) disorders. The approval of trabectedin, a compound featuring the tetrahydroisoquinoline structure, for soft tissue sarcomas underscores the significant anticancer potential of these derivatives. Additionally, the scaffold has shown promise in drug discovery efforts targeting malaria, tuberculosis, HIV, HSV infection, leishmaniasis, and more, demonstrating its versatility and potential as a novel drug class for various therapeutic activities (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. Mechanistic insights suggest that its therapeutic effects may involve gentle activation of monoaminergic systems in the brain, coupled with inhibition of monoamine oxidase (MAO)-dependent oxidation and a reduction in glutamate system activity. These findings support its potential as an antidepressant and antiaddictive drug, demonstrated through various animal models of depression and addiction (Antkiewicz‐Michaluk et al., 2018).

Anticancer Applications

The tetrahydroisoquinoline (THIQ) ring is a "privileged scaffold" in medicinal chemistry due to its wide-ranging pharmacological effects. This has led to significant interest in THIQ-based natural products and their synthetic analogs for antitumor properties, making it a critical scaffold for anticancer drug design. Various medicinal chemistry strategies have been employed to develop THIQ analogs as inhibitors or modulators of relevant anticancer targets, highlighting the scaffold's potential in anticancer drug design. Despite challenges such as selectivity, the ease of synthesis and reactivity of the THIQ scaffold makes it ideal for further exploration in novel anticancer agents (Faheem et al., 2021).

Safety And Hazards

properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEYRXKBUOXGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)

![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)

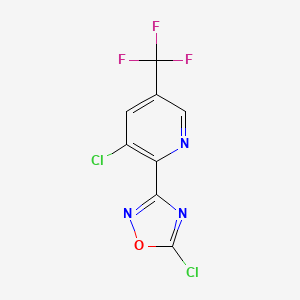

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)

![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)